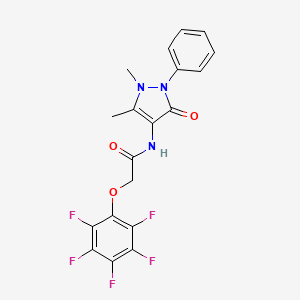![molecular formula C19H22N4O4S B11633990 ethyl 3-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11633990.png)
ethyl 3-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-5-methoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-5-METHOXY-1H-INDOLE-2-CARBOXYLATE: is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antitumor effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-5-METHOXY-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for drug discovery .
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its diverse reactivity makes it a versatile component in industrial applications .
Mecanismo De Acción
The mechanism of action of ETHYL 3-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-5-METHOXY-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and thiazole moieties allow the compound to bind to multiple sites, inhibiting or activating various biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects, or it may bind to microbial proteins, exerting antimicrobial activity .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness: ETHYL 3-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-5-METHOXY-1H-INDOLE-2-CARBOXYLATE is unique due to its combination of indole and thiazole rings, which confer a broad spectrum of biological activities. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C19H22N4O4S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
ethyl 3-[[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetyl]amino]-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H22N4O4S/c1-5-27-18(25)17-16(13-8-12(26-4)6-7-14(13)22-17)23-15(24)9-20-19-21-10(2)11(3)28-19/h6-8,22H,5,9H2,1-4H3,(H,20,21)(H,23,24) |
Clave InChI |
OYLBCKTUWLAPFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CNC3=NC(=C(S3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633919.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633924.png)
![ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633945.png)
![2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11633955.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633960.png)
![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633968.png)
![7-[(3-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11633987.png)
![Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone](/img/structure/B11633995.png)
![3-chloro-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11634002.png)

![N-(4-{[4-(3-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11634014.png)


![5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11634029.png)
